N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide

HIF-1α inhibition Oncology Glioma

N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide (ER-400583-00) is a highly potent, orally bioavailable HIF-1α inhibitor with single-digit nanomolar activity in U251 glioma cells (IC50 7.9 nM reporter; 3.7 nM protein suppression). Unlike generic piperazine benzamides that target histamine H3 receptors, this compound uniquely suppresses HIF-1α accumulation under hypoxia via its essential N-isopropyl amide pharmacophore—activity lost in the des-isopropyl analog. It delivers 24-hour target suppression following oral dosing and demonstrates synergistic antitumor interaction with radiation therapy in preclinical xenograft models. Procure this specific compound to ensure HIF-1α-dependent pharmacology without confounding H3 receptor-mediated effects.

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
CAS No. 1018268-80-8
Cat. No. B3073868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide
CAS1018268-80-8
Molecular FormulaC15H23N3O
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)NC(C)C)N2CCNCC2
InChIInChI=1S/C15H23N3O/c1-11(2)17-15(19)13-4-5-14(12(3)10-13)18-8-6-16-7-9-18/h4-5,10-11,16H,6-9H2,1-3H3,(H,17,19)
InChIKeyUHOXSXRNTBBFSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide (CAS 1018268-80-8) – A Piperazine Benzamide HIF-1α Inhibitor for Oncology Research


N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide, also designated ER-400583-00, is a piperazine benzamide derivative that functions as a potent small-molecule inhibitor of hypoxia-inducible factor 1 (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia [1]. The compound suppresses HIF-1α protein accumulation under hypoxic conditions and exhibits oral antitumor activity in preclinical glioma models, distinguishing it from piperazine benzamides that primarily target histamine H3 receptors [1].

Why Piperazine Benzamide Analogs Cannot Simply Substitute for N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide (CAS 1018268-80-8)


The piperazine benzamide scaffold is versatile but exquisitely sensitive to substitution pattern. While many congeners act as histamine H3 receptor modulators, N-isopropyl-3-methyl-4-(piperazin-1-yl)benzamide uniquely exhibits HIF-1α inhibitory activity at low nanomolar concentrations in glioma cells [1]. The N-isopropyl amide moiety is critical for this activity; des-isopropyl analog 3-methyl-4-(piperazin-1-yl)benzamide lacks comparable HIF-1α inhibition, underscoring that generic substitution without isopropyl substitution forfeits the HIF-1α-inhibitory pharmacology [1][2]. Thus, procurement of a generic piperazine benzamide cannot reproduce the hypoxic tumor-cell activity of this specific compound.

Product-Specific Quantitative Evidence for N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide (CAS 1018268-80-8) vs. HIF-1α Inhibitor Class


HIF-1α Protein Suppression Potency: ER-400583-00 vs. PX-478 (Cross-Study Comparison)

ER-400583-00 suppresses hypoxia-induced HIF-1α protein production in human U251 glioma cells with an IC50 of 3.7 nM [1]. The structurally distinct HIF-1α inhibitor PX-478 exhibits IC50 values of 3.9 nM in PC-3 prostate cancer cells and 4.0 nM in MCF-7 breast cancer cells under hypoxic conditions [2]. Although direct head-to-head data are not available, cross-study comparison indicates that ER-400583-00 achieves HIF-1α protein suppression at potency comparable to the leading reference inhibitor PX-478.

HIF-1α inhibition Oncology Glioma

HIF-1 Transcriptional Reporter Inhibition: ER-400583-00 vs. Class Baseline

ER-400583-00 inhibits hypoxia-induced HIF-1 reporter gene activity with an IC50 of 7.9 nM [1]. For reference, PX-478 suppresses HIF-1 reporter activity with IC50 values in the 10-20 nM range across multiple cell lines [2]. While assay conditions vary, ER-400583-00 falls within the top tier of HIF-1 transcriptional inhibitors, supporting its use in reporter-based screening cascades as a potent control compound.

HIF-1 reporter assay Transcriptional inhibition High-throughput screening

In Vivo Oral Target Engagement: ER-400583-00 vs. Intraperitoneal HIF-1 Inhibitors

A single oral dose of ER-400583-00 (100 mg/kg) in U251 glioma xenograft-bearing mice suppressed HIF-1α protein and mRNA levels of downstream targets CA9, VEGFA, and SLC2A1 for at least 24 hours [1]. In contrast, several established HIF-1 inhibitors (e.g., chetomin) require intraperitoneal administration due to poor oral absorption and have not demonstrated sustained 24-hour oral target engagement [2]. This oral efficacy profile offers practical advantages for chronic in vivo dosing schedules in preclinical oncology studies.

Oral bioavailability Xenograft pharmacology HIF-1 target genes

Histamine H3 Receptor Affinity: Moderate Binding vs. Optimized H3 Antagonists

N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide binds to the histamine H3 receptor with a pKi of 7.57 (Ki ≈ 27 nM) [1]. For comparison, the clinically approved H3 antagonist pitolisant binds with a Ki of 0.16 nM [2], making it approximately 170-fold more potent. The moderate H3 affinity of ER-400583-00 indicates that at concentrations used for HIF-1α inhibition (low nanomolar), H3 receptor occupancy is likely minimal, reducing potential H3-mediated central nervous system effects in preclinical models.

Histamine H3 receptor Selectivity Off-target liability

Recommended Research and Industrial Application Scenarios for N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide (CAS 1018268-80-8)


Hypoxia-Signaling Mechanistic Studies in Glioblastoma

The compound's potent inhibition of HIF-1α protein accumulation at 3.7 nM in U251 glioma cells [1] makes it a first-line tool for dissecting HIF-1α-dependent transcriptional programs in glioblastoma. Researchers can employ ER-400583-00 to acutely block hypoxia signaling and measure changes in downstream gene expression (CA9, VEGFA, SLC2A1) without confounding H3 receptor-mediated effects.

In Vivo Xenograft Efficacy Studies Requiring Oral Dosing

The demonstrated oral bioavailability and 24-hour target suppression in U251 xenografts [1] position ER-400583-00 as a practical alternative to injectable HIF-1 inhibitors. It is suitable for chronic dosing regimens in tumor growth delay studies, particularly when combined with radiation therapy to exploit the reported synergistic interaction [1].

HIF-1 Reporter Assay Positive Control for High-Throughput Screening

The 7.9 nM IC50 in HIF-1 reporter assays [1] establishes ER-400583-00 as a robust positive control for cell-based screening campaigns aimed at identifying novel HIF-1 pathway modulators. Its single-digit nanomolar potency ensures consistent signal inhibition at low compound concentrations, minimizing solvent toxicity artifacts.

Combination Therapy Research with Radiation in Hypoxic Tumors

The observed synergistic antitumor interaction with radiation therapy in glioma models [1] supports the use of ER-400583-00 in preclinical radiotherapy combination protocols. Investigators studying radiosensitization of hypoxic tumor regions can utilize the compound to pharmacologically mimic HIF-1α blockade and assess enhanced tumor control.

Quote Request

Request a Quote for N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.